1-tert-butyl-5-oxo-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide
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Overview
Description
1-tert-butyl-5-oxo-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a tert-butyl group, and a sulfamoyl phenyl group
Preparation Methods
The synthesis of 1-tert-butyl-5-oxo-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the tert-butyl and sulfamoyl phenyl groups. Specific synthetic routes and reaction conditions can vary, but common methods include:
Chemical Reactions Analysis
1-tert-butyl-5-oxo-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
This compound has several scientific research applications, including:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs due to its unique structure and potential biological activity.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-tert-butyl-5-oxo-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
1-tert-butyl-5-oxo-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents.
Sulfamoyl Phenyl Compounds: Compounds with the sulfamoyl phenyl group but different core structures.
Tert-Butyl Derivatives: Compounds with the tert-butyl group but different overall structures
Properties
Molecular Formula |
C23H29N3O4S |
---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
1-tert-butyl-5-oxo-N-[4-(2-phenylethylsulfamoyl)phenyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H29N3O4S/c1-23(2,3)26-16-18(15-21(26)27)22(28)25-19-9-11-20(12-10-19)31(29,30)24-14-13-17-7-5-4-6-8-17/h4-12,18,24H,13-16H2,1-3H3,(H,25,28) |
InChI Key |
JRFLZZNREPUXST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
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